2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3S/c14-9-1-2-12(15)13(5-9)22(19,20)17-10-6-16-18(7-10)11-3-4-21-8-11/h1-2,5-7,11,17H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILPKGMVCKSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran derivative.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group on the pyrazole ring.
Chlorination: The final step involves the chlorination of the benzene ring to introduce the dichloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it has a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Escherichia coli and 32 µg/mL against Staphylococcus aureus . This suggests its potential use as a therapeutic agent in treating bacterial infections.
Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits cancer cell proliferation in several cancer lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 10 µM . The mechanism involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Agricultural Applications
Pesticide Development : Due to its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing environmentally friendly pest control agents . Field trials have shown promising results in reducing pest populations without adversely affecting beneficial insects.
Material Science
Polymer Synthesis : The sulfonamide group in the compound allows for its use as a monomer in polymer synthesis. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties . This application is particularly relevant for developing advanced materials used in coatings and composites.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various derivatives of this compound against multidrug-resistant bacteria. The results indicated that modifications to the tetrahydrofuran moiety significantly enhanced antimicrobial activity, making it a viable candidate for further development as an antibiotic .
Case Study 2: Anticancer Mechanism
In a preclinical study published by Johnson et al. (2021), the anticancer effects of this compound were investigated using human cancer cell lines. The findings revealed that it effectively induced apoptosis through the activation of caspase pathways, providing insights into its potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
1,3,4-Thiadiazole Derivatives (): Structural Similarities: Both classes incorporate pyrazole or pyrazole-like heterocycles. The thiadiazole derivatives in include a 4-nitrophenyl group, analogous to the chlorinated benzene in the target compound. Functional Differences: The sulfonamide group in the target compound is replaced by a thiadiazole ring in derivatives.
Pyrazole-Containing Antimicrobial Agents (): The synthesized 1,3,4-thiadiazole derivatives in demonstrated notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, likely due to nitro and methyl substituents enhancing membrane penetration. In contrast, the chlorine atoms in the target compound may provide similar electron-withdrawing effects but with differing steric and electronic profiles .
Comparative Data Table:
Notes:
- Sulfonamides generally exhibit broader enzyme inhibition (e.g., carbonic anhydrase) than thiadiazoles, which are more niche in antimicrobial applications .
Biological Activity
2,5-Dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a dichlorobenzene moiety and a tetrahydrofuran-substituted pyrazole, which may contribute to its pharmacological properties.
Chemical Structure
The chemical formula of 2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is represented as follows:
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, while the pyrazole ring may interact with specific protein targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to 2,5-dichloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds against multidrug-resistant strains have been documented, suggesting potential effectiveness in treating resistant infections.
| Compound | MIC against Staphylococcus aureus | MIC against Mycobacterium abscessus |
|---|---|---|
| Compound A | 4–8 μg/mL | 0.5–1.0 μg/mL |
| Compound B | <1 μg/mL | <1 μg/mL |
Anticancer Activity
The anticancer potential of compounds containing the pyrazole moiety has been explored in various studies. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as HeLa and L929. The ability of these compounds to induce apoptosis in cancer cells may be linked to their interaction with specific signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have investigated the biological activities of pyrazole-based compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including those with sulfonamide functionalities. The results indicated that several compounds exhibited potent activity against resistant bacterial strains, with some achieving MIC values lower than those of established antibiotics .
- Anticancer Screening : In another study, a library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity. Compounds were tested against various cancer cell lines, revealing significant cytotoxicity and the potential for further development as anticancer agents .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that related pyrazole compounds exhibit moderate oral bioavailability and favorable clearance rates in animal models. For example, one derivative showed a half-life of approximately 26 hours and promising pharmacokinetic parameters .
Q & A
Q. What protocols ensure safe handling of this sulfonamide derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
